molecular formula C8H12O2 B2966479 rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde CAS No. 2307782-48-3

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde

Cat. No.: B2966479
CAS No.: 2307782-48-3
M. Wt: 140.182
InChI Key: OQGHNEFPLZDBHV-HTQZYQBOSA-N
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Description

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde is a chemical compound with a unique structure that includes a cyclopentane ring fused with a furan ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furfural derivatives with maleimides, which leads to the formation of the desired compound under specific reaction conditions . Another method includes the stereoselective preparation of diastereomerically pure intermediates, which are then converted to the target compound through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction and reagents used.

Scientific Research Applications

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions that modulate its activity and interactions.

Comparison with Similar Compounds

Properties

IUPAC Name

(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-8-3-1-2-7(8)10-5-4-8/h6-7H,1-5H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGHNEFPLZDBHV-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307782-48-3
Record name rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde
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